Cas no 121032-22-2 (9H-Purine,6-methoxy-9-[2-O-(1-oxopentyl)-b-D-arabinofuranosyl]-)

9H-Purine,6-methoxy-9-[2-O-(1-oxopentyl)-b-D-arabinofuranosyl]- structure
121032-22-2 structure
Product Name:9H-Purine,6-methoxy-9-[2-O-(1-oxopentyl)-b-D-arabinofuranosyl]-
CAS No:121032-22-2
MF:C16H22N4O6
MW:366.369083881378
CID:150186
PubChem ID:129338
Update Time:2025-04-19

9H-Purine,6-methoxy-9-[2-O-(1-oxopentyl)-b-D-arabinofuranosyl]- Chemical and Physical Properties

Names and Identifiers

    • 9H-Purine,6-methoxy-9-[2-O-(1-oxopentyl)-b-D-arabinofuranosyl]-
    • [(2R,3S,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-yl] pentanoate
    • 2'-valeryl-6-methoxypurine arabinoside
    • 170U88
    • 6-Methoxy-9-((2-O-valeryl)-beta-D-arabinofuranosyl)-9H-purine
    • 6-methoxy-9-(2-O-pentanoyl-beta-D-arabinofuranosyl)-9H-purine
    • 9H-Purine, 6-methoxy-9-(2-O-(1-oxopentyl)-beta-D-arabinofuranosyl)-
    • 121032-22-2
    • 2/'-Valeryl-6-methoxypurine arabinoside
    • SCHEMBL9019466
    • DTXSID90153115
    • Inchi: 1S/C16H22N4O6/c1-3-4-5-10(22)26-13-12(23)9(6-21)25-16(13)20-8-19-11-14(20)17-7-18-15(11)24-2/h7-9,12-13,16,21,23H,3-6H2,1-2H3/t9-,12-,13+,16-/m1/s1
    • InChI Key: RXPBLZGHNSDINK-NJYNRLGGSA-N
    • SMILES: O1[C@H](CO)[C@H]([C@@H]([C@@H]1N1C=NC2C(=NC=NC1=2)OC)OC(CCCC)=O)O

Computed Properties

  • Exact Mass: 366.15393443g/mol
  • Monoisotopic Mass: 366.15393443g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 8
  • Complexity: 484
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 129Ų

Experimental Properties

  • Density: 1.1992 (rough estimate)
  • Melting Point: 119°C
  • Boiling Point: 497.15°C (rough estimate)
  • Refractive Index: 1.6500 (estimate)
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